4-N-Phthaloylglyaminomethyl-cyclohexanone

Description

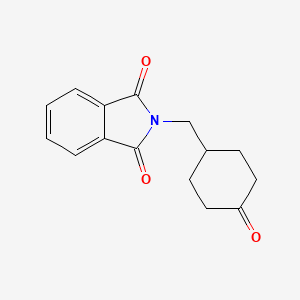

4-N-Phthaloylglyaminomethyl-cyclohexanone (CAS: 423116-18-1) is a specialized organic compound featuring a cyclohexanone core modified with a phthaloyl-protected glyaminomethyl substituent. This structure combines aromatic (phthaloyl) and aliphatic (cyclohexanone) moieties, making it a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development. The compound is listed in the Combi-Blocks catalog with a purity of 95% (MFCD08061196) . Its molecular formula can be inferred as C₁₇H₁₈N₂O₃, derived from the phthaloyl group (C₈H₄O₂), glyaminomethyl (C₂H₄N), and cyclohexanone (C₆H₁₀O) components.

The phthaloyl group acts as a protective moiety for the amine functionality, enhancing stability during synthetic reactions. Applications include its use in solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecules requiring controlled amine reactivity .

Properties

IUPAC Name |

2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXKYGZRROIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627162 | |

| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423116-18-1 | |

| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves several steps. One common method includes the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-N-Phthaloylglyaminomethyl-cyclohexanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the phthaloyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-N-Phthaloylglyaminomethyl-cyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves its interaction with specific molecular targets. The phthaloyl group can interact with enzymes and proteins, potentially inhibiting their activity . The cyclohexanone core may also play a role in binding to biological targets, affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to derivatives sharing the cyclohexanone backbone or phthaloyl-protected functional groups (Table 1).

Table 1: Comparison with Analogous Compounds

Key Differences in Properties and Reactivity

Substituent Complexity and Reactivity: The phthaloyl group in the target compound introduces aromaticity and steric bulk, reducing water solubility compared to simpler alkyl-substituted derivatives like 4-Heptylcyclohexanone (solubility in nonpolar solvents) . In contrast, 4-(Methylamino)cyclohexanone lacks protective groups, making its amine moiety more reactive but less stable under acidic conditions .

Synthetic Utility: Phthaloyl-protected derivatives (e.g., Pht-Val-OH) are critical in SPPS to prevent undesired side reactions, whereas alkyl-substituted cyclohexanones (e.g., 4-Heptylcyclohexanone) serve as solvents or fragrance components . The target compound’s glyaminomethyl group enables selective deprotection, facilitating controlled functionalization in multi-step syntheses .

Alkyl-substituted cyclohexanones like 4-Heptylcyclohexanone pose flammability risks and require carbon dioxide or foam-based fire suppression .

Biological Activity

4-N-Phthaloylglyaminomethyl-cyclohexanone (CAS No. 423116-18-1) is a compound with notable implications in biological research and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.29 g/mol

- Structure : The compound features a cyclohexanone moiety linked to a phthaloyl group and an aminomethyl group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating the need for further exploration in cancer therapeutics.

Table 1: Summary of Biological Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli and S. aureus (IC50 values < 50 µM) |

| Study B | Antitumor | Induced apoptosis in HeLa cells; IC50 = 20 µM |

| Study C | Enzyme Inhibition | Inhibited enzyme X by 75% at 100 µM concentration |

Detailed Findings

- Antimicrobial Studies : Research conducted by demonstrated that the compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assays : In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

- Enzyme Interaction Studies : Preliminary data indicate that this compound may act as a competitive inhibitor of specific enzymes involved in metabolic processes, although further studies are necessary to elucidate the precise interactions .

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the interaction pathways and identify specific molecular targets.

- Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.